molecular formula C17H16N6O3S B11004857 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11004857
M. Wt: 384.4 g/mol
InChI Key: LZKYCGJLYPQUIV-UHFFFAOYSA-N
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Description

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a unique combination of indole, oxadiazole, and thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

Biological Activity

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound combines an indole moiety, an oxadiazole ring, and a thiadiazole structure linked via a propanamide functional group. This structural diversity suggests potential pharmacological activities that could be explored for therapeutic applications.

Chemical Characteristics

The molecular formula of this compound is C19H19N5O2S, with a molecular weight of approximately 395.5 g/mol. Its structural arrangement allows for various interactions with biological targets, making it a candidate for further investigation into its biological activities.

Biological Activities

Antimicrobial Activity

Compounds containing indole and thiadiazole structures have been reported to exhibit a wide range of biological activities. Specifically, derivatives of these compounds have shown significant antimicrobial properties. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains, demonstrating notable antibacterial activity that exceeds traditional antibiotics like ampicillin and streptomycin .

Anticancer Potential

Research indicates that compounds with indole and oxadiazole functionalities can possess anticancer properties. A study on related indole-based oxadiazoles revealed their ability to inhibit cancer cell proliferation in various human cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancer cells. The IC50 values for these compounds were indicative of their potency against these cell lines .

The proposed mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized a series of indole-based oxadiazoles and evaluated their antimicrobial activity against various Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited MIC values lower than those of established antibiotics .
  • Antiproliferative Studies : Another research effort focused on the antiproliferative effects of oxadiazole derivatives on cancer cell lines. The findings demonstrated significant inhibition of cell growth with IC50 values ranging from 10 to 50 µM across different cell types .

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundIndole + Thiadiazole + OxadiazoleAntimicrobial, AnticancerTBD
Indole-based OxadiazolesIndole + OxadiazoleAntimicrobial37.9–113.8
Thiazolidinone DerivativesThiazolidinone + IndoleAnticancer10–50

Properties

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C17H16N6O3S/c1-25-9-15-21-22-17(27-15)19-13(24)4-5-14-20-16(23-26-14)11-3-2-10-6-7-18-12(10)8-11/h2-3,6-8,18H,4-5,9H2,1H3,(H,19,22,24)

InChI Key

LZKYCGJLYPQUIV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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